PF-05085727

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

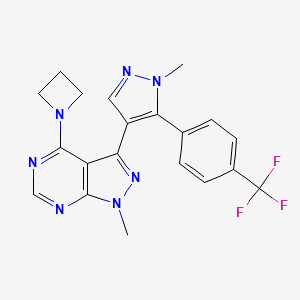

4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N7/c1-28-17(12-4-6-13(7-5-12)20(21,22)23)14(10-26-28)16-15-18(29(2)27-16)24-11-25-19(15)30-8-3-9-30/h4-7,10-11H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAVEYUXRBIMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=NN(C3=C2C(=NC=N3)N4CCC4)C)C5=CC=C(C=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-05085727

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-05085727 is a potent and highly selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme. Its mechanism of action centers on the modulation of cyclic nucleotide signaling pathways, specifically by preventing the hydrolysis of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). By elevating the intracellular levels of these second messengers in the brain, this compound has demonstrated potential as a cognitive enhancer. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its molecular target, signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: PDE2A Inhibition

The primary molecular target of this compound is the phosphodiesterase 2A (PDE2A) enzyme.[1][2][3] PDE2A is a dual-substrate enzyme that hydrolyzes both cGMP and cAMP.[4][5] A unique characteristic of PDE2A is that its catalytic activity is allosterically activated by cGMP binding to its GAF-B domain. This creates a negative feedback loop in which elevated cGMP can lead to increased breakdown of cAMP.

This compound acts as a competitive inhibitor at the catalytic site of PDE2A, preventing the breakdown of cGMP and cAMP. This inhibition leads to an accumulation of these cyclic nucleotides within the cell, which can then activate downstream signaling cascades. In the central nervous system, where PDE2A is highly expressed, this elevation of cGMP and cAMP is believed to enhance synaptic plasticity and cognitive function.

Signaling Pathway

The inhibition of PDE2A by this compound initiates a cascade of intracellular events. The resulting increase in cGMP levels can activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream protein targets involved in neuronal function. Similarly, the elevation of cAMP activates cAMP-dependent protein kinase (PKA), another key enzyme in cellular signaling.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays.

| Parameter | Value | Description |

| IC50 | ~2 nM | The half maximal inhibitory concentration against human PDE2A. |

| Selectivity | >4,000-fold | Selectivity for PDE2A over other phosphodiesterase families (PDE1, PDE3-11). |

Experimental Protocols

In Vitro PDE2A Inhibition Assay (Fluorescence Polarization)

A common method to determine the IC50 of PDE2A inhibitors is the fluorescence polarization (FP) assay.

Principle: This assay utilizes a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP). In solution, this small molecule rotates rapidly, resulting in low fluorescence polarization. When PDE2A hydrolyzes the substrate, the resulting linear monophosphate is captured by a binding agent, forming a larger complex that tumbles slower and thus has a higher fluorescence polarization. The degree of polarization is proportional to PDE2A activity.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, and a bovine serum albumin (BSA) to prevent non-specific binding.

-

Enzyme: Recombinant human PDE2A.

-

Substrate: Fluorescein-labeled cAMP (FAM-cAMP).

-

Inhibitor: Serial dilutions of this compound in DMSO, then further diluted in assay buffer.

-

Binding Agent: A proprietary reagent that specifically binds to the linearized monophosphate product.

-

-

Assay Procedure:

-

In a 384-well plate, add the PDE2A enzyme to the assay buffer.

-

Add the various concentrations of this compound or vehicle control (DMSO).

-

Initiate the reaction by adding the FAM-cAMP substrate.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the binding agent.

-

Incubate for another period to allow for the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate filters.

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.

-

The data is fitted to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Measurement of Brain cGMP Levels

To assess the target engagement of this compound in a living system, cGMP levels can be measured in the brains of rodents following drug administration.

Methodology:

-

Animal Model:

-

Male C57BL/6 mice or Sprague-Dawley rats are commonly used.

-

-

Drug Administration:

-

This compound is formulated in a suitable vehicle (e.g., a solution of saline, PEG400, and Tween 80).

-

The compound is administered via an appropriate route, such as subcutaneous or oral gavage, at various doses.

-

-

Tissue Collection:

-

At a specified time point after dosing, animals are euthanized.

-

The brain is rapidly excised and specific regions (e.g., hippocampus, cortex, striatum) are dissected on ice.

-

Tissues are immediately snap-frozen in liquid nitrogen to prevent cGMP degradation.

-

-

cGMP Measurement:

-

Brain tissue is homogenized in an acidic solution to precipitate proteins and extract cyclic nucleotides.

-

The homogenate is centrifuged, and the supernatant containing cGMP is collected.

-

The concentration of cGMP in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis:

-

The cGMP levels in the brains of this compound-treated animals are compared to those of vehicle-treated controls.

-

The results are typically expressed as a percentage increase in cGMP over the control group.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PDE2A. Its mechanism of action, centered on the elevation of intracellular cGMP and cAMP levels, provides a strong rationale for its investigation in cognitive disorders. The experimental protocols outlined in this guide serve as a foundation for the continued preclinical and clinical evaluation of this and other PDE2A inhibitors.

References

- 1. pnas.org [pnas.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | PDE2A inhibitor | Probechem Biochemicals [probechem.com]

- 4. Frontiers | Upregulation of Phosphodiesterase 2A Augments T Cell Activation by Changing cGMP/cAMP Cross-Talk [frontiersin.org]

- 5. researchgate.net [researchgate.net]

The PDE2A Inhibitor PF-05085727: A Technical Guide to its Mechanism of Action and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that plays a critical role in the regulation of cyclic nucleotide signaling in the central nervous system. By hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), PDE2A modulates a variety of neuronal processes, making it an attractive therapeutic target for cognitive disorders. PF-05085727 is a potent and selective inhibitor of PDE2A that has demonstrated pro-cognitive effects in preclinical models. This technical guide provides an in-depth overview of the this compound PDE2A inhibition pathway, summarizing key preclinical data, outlining experimental protocols, and visualizing the associated signaling cascades and research workflows. While extensive preclinical data is available, information regarding the chemical synthesis and clinical trial status of this compound is not publicly accessible at this time.

Introduction to PDE2A and its Role in Neuronal Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cAMP and cGMP.[1][2] The PDE2A isozyme is highly expressed in brain regions critical for learning and memory, including the hippocampus and cortex.[3][4] PDE2A is unique in that it is allosterically activated by cGMP, which enhances its ability to hydrolyze cAMP.[5] This positions PDE2A as a key integrator of the nitric oxide (NO)/cGMP and cAMP signaling pathways.

Inhibition of PDE2A leads to an increase in intracellular cGMP and/or cAMP levels, which in turn activates downstream effectors such as protein kinase G (PKG) and protein kinase A (PKA). These kinases phosphorylate a variety of substrate proteins involved in synaptic plasticity, gene expression, and other neuronal functions essential for cognitive processes.

This compound: A Potent and Selective PDE2A Inhibitor

This compound is a small molecule inhibitor of PDE2A that has been characterized for its high potency and selectivity.

In Vitro Potency and Selectivity

This compound exhibits potent inhibitory activity against PDE2A with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity for PDE2A over other PDE families is a key feature, minimizing the potential for off-target effects.

| Parameter | Value | Reference |

| PDE2A IC50 | 2 nM | |

| Selectivity | >4000-fold over PDE1 and PDE3-11 |

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species have demonstrated that this compound is brain penetrant, a critical characteristic for a centrally acting therapeutic agent.

| Species | Parameter | Value | Reference |

| Rat | Brain/Plasma Ratio | ~1 | |

| Mouse | Brain/Plasma Ratio | ~1 |

Note: A comprehensive public dataset of pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability) for this compound across multiple preclinical species is not currently available.

In Vivo Pharmacodynamics

Administration of this compound in rodents has been shown to increase cGMP levels in key brain regions associated with cognition.

| Species | Brain Region | Effect | Reference |

| Rodents | Cortex, Hippocampus, Striatum | Increased cGMP accumulation |

The PDE2A Signaling Pathway

The inhibition of PDE2A by this compound modulates the intricate interplay between the cGMP and cAMP signaling pathways.

Caption: PDE2A Signaling Pathway and the Mechanism of this compound Action.

Experimental Protocols

This section outlines the general methodologies for key experiments used in the preclinical characterization of PDE2A inhibitors like this compound.

In Vitro PDE2A Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE2A.

Materials:

-

Recombinant human PDE2A enzyme

-

[3H]-cGMP or [3H]-cAMP as substrate

-

Scintillation proximity assay (SPA) beads

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add assay buffer, test compound, and PDE2A enzyme to the wells of a microplate.

-

Initiate the reaction by adding the [3H]-labeled substrate.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding SPA beads. The beads bind to the radiolabeled linear nucleotide product ([3H]-GMP or [3H]-AMP).

-

Allow the beads to settle.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Microdialysis for cGMP Measurement

Objective: To measure the extracellular levels of cGMP in the brain of a freely moving rodent following administration of a PDE2A inhibitor.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Test compound (e.g., this compound)

-

ELISA or LC-MS/MS for cGMP quantification

Procedure:

-

Surgically implant a guide cannula into the brain region of interest (e.g., hippocampus or prefrontal cortex) of an anesthetized rodent.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).

-

Collect baseline dialysate samples for a set period (e.g., 2 hours).

-

Administer the test compound (e.g., via subcutaneous injection).

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the cGMP concentration in the dialysate samples using a sensitive analytical method like ELISA or LC-MS/MS.

-

Express the results as a percentage change from the baseline cGMP level.

Novel Object Recognition (NOR) Test

Objective: To assess the effect of a test compound on recognition memory in rodents.

Materials:

-

Open field arena

-

Two identical objects (familiar objects)

-

One novel object (different from the familiar objects in shape and texture)

-

Video tracking software

-

Test compound (e.g., this compound)

Procedure:

-

Habituation Phase: Allow each rodent to freely explore the empty open field arena for a set period (e.g., 5-10 minutes) on day 1.

-

Training/Familiarization Phase: On day 2, place two identical objects in the arena and allow the rodent to explore them for a set period (e.g., 5-10 minutes). Administer the test compound or vehicle at a specified time before this phase.

-

Testing Phase: After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object. Place the rodent back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes).

-

Data Analysis: Analyze the time spent exploring the novel object versus the familiar object. A preference for the novel object (discrimination index > 0.5) indicates intact recognition memory. Compare the performance of the compound-treated group to the vehicle-treated group.

Preclinical Research Workflow for a PDE2A Inhibitor

The preclinical development of a PDE2A inhibitor like this compound typically follows a structured workflow.

References

- 1. pfizerclinicaltrials.com [pfizerclinicaltrials.com]

- 2. dovepress.com [dovepress.com]

- 3. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rat as a Predictive Model for Human Clearance and Bioavailability of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Cognitive Enhancement Effects of PF-05085727: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative in vivo effects of PF-05085727, a novel cognitive enhancer, with a focus on its impact on learning and memory. Drawing from preclinical data on analogous AMPA receptor potentiators, this document outlines the mechanistic underpinnings, key experimental findings, and detailed protocols relevant to the assessment of this compound class. The information presented herein is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of AMPA receptor modulation for cognitive disorders.

Introduction

Cognitive deficits are a hallmark of numerous neurological and psychiatric disorders, representing a significant unmet medical need. One promising therapeutic strategy involves the positive allosteric modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] AMPA receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system and are integral to the mechanisms of synaptic plasticity, such as long-term potentiation (LTP), which is widely considered a cellular correlate of learning and memory.[2][3][4] this compound is hypothesized to be an AMPA receptor potentiator that enhances cognitive function by amplifying glutamatergic signaling. This guide summarizes the expected in vivo cognitive effects based on preclinical studies of similar compounds.

Mechanism of Action: AMPA Receptor Potentiation

This compound is believed to act as a positive allosteric modulator of AMPA receptors. These molecules bind to a site on the receptor distinct from the glutamate binding site and act by slowing the receptor's deactivation and/or desensitization. This leads to an enhanced influx of sodium and calcium ions in response to glutamate, thereby potentiating the postsynaptic response. This amplification of the synaptic signal is thought to facilitate the induction and maintenance of LTP, a key mechanism for memory formation.

Signaling Pathway

The potentiation of AMPA receptor activity by compounds like this compound is expected to engage downstream signaling cascades crucial for synaptic plasticity.

In Vivo Preclinical Cognitive Data (Hypothetical)

The following tables summarize hypothetical quantitative data from preclinical studies designed to assess the cognitive-enhancing effects of this compound in rodent models.

Novel Object Recognition (NOR) Task

Table 1: Effect of this compound on Recognition Memory in the Novel Object Recognition Task

| Treatment Group | Dose (mg/kg, p.o.) | N | Discrimination Index (%) | p-value vs. Vehicle |

| Vehicle | - | 12 | 52 ± 3.1 | - |

| This compound | 1 | 12 | 65 ± 4.2 | < 0.05 |

| This compound | 3 | 12 | 78 ± 5.5 | < 0.01 |

| This compound | 10 | 12 | 75 ± 4.9 | < 0.01 |

| Scopolamine + Vehicle | 1 | 12 | 48 ± 2.8 | < 0.01 vs. Vehicle |

| Scopolamine + this compound | 1 + 3 | 12 | 68 ± 3.9 | < 0.01 vs. Scop + Veh |

Data are presented as mean ± SEM.

Morris Water Maze (MWM) Task

Table 2: Effect of this compound on Spatial Learning and Memory in the Morris Water Maze Task

| Treatment Group | Dose (mg/kg, p.o.) | N | Escape Latency (s) - Day 4 | Time in Target Quadrant (%) - Probe Trial | p-value vs. Vehicle (Probe) |

| Vehicle | - | 10 | 18.5 ± 2.1 | 30 ± 2.5 | - |

| This compound | 1 | 10 | 14.2 ± 1.8 | 42 ± 3.1 | < 0.05 |

| This compound | 3 | 10 | 10.8 ± 1.5 | 55 ± 4.0 | < 0.01 |

| This compound | 10 | 10 | 11.5 ± 1.6 | 52 ± 3.8 | < 0.01 |

Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below.

Novel Object Recognition (NOR) Protocol

-

Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.

-

Apparatus: A square open-field box (50 cm x 50 cm x 50 cm) made of non-reflective material.

-

Habituation: Rats are habituated to the empty open-field for 10 minutes for 3 consecutive days.

-

Drug Administration: On day 4, this compound or vehicle is administered orally (p.o.) 60 minutes before the training session. In the amnesia model, scopolamine (1 mg/kg, i.p.) is administered 30 minutes before the training session.

-

Training (Familiarization) Phase: Two identical objects are placed in the open field, and the rat is allowed to explore them for 5 minutes.

-

Retention Interval: A 24-hour inter-trial interval is used.

-

Testing Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for 5 minutes. Exploration time for each object is recorded.

-

Data Analysis: The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100%.

Morris Water Maze (MWM) Protocol

-

Animals: Male C57BL/6 mice (8-10 weeks old) are group-housed with ad libitum access to food and water on a 12-hour light/dark cycle.

-

Apparatus: A circular pool (120 cm diameter) filled with opaque water (22 ± 1°C). A hidden platform (10 cm diameter) is submerged 1 cm below the water surface in a fixed location in one of the four quadrants.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) 60 minutes before the first trial of each day for 4 consecutive days.

-

Acquisition Phase (Days 1-4): Mice undergo four trials per day. For each trial, the mouse is released from one of four starting positions and allowed to search for the hidden platform for 60 seconds. If the mouse fails to find the platform, it is guided to it. The time to reach the platform (escape latency) is recorded.

-

Probe Trial (Day 5): The platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded.

-

Data Analysis: Escape latencies during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are analyzed.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical in vivo study of a cognitive-enhancing compound.

Conclusion

The preclinical data profile for AMPA receptor potentiators strongly suggests that this compound has the potential to be an effective cognitive enhancer. The hypothetical in vivo studies outlined in this guide demonstrate significant improvements in both recognition and spatial memory in rodent models. The detailed experimental protocols provide a framework for the continued investigation of this compound and other novel cognitive-enhancing agents. Further studies are warranted to fully characterize the efficacy and safety profile of this compound in a broader range of preclinical models, ultimately paving the way for potential clinical development.

References

- 1. Physiological signature of a novel potentiator of AMPA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMPA receptor potentiators as cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression mechanisms underlying long-term potentiation: a postsynaptic view, 10 years on - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-explorer.ista.ac.at [research-explorer.ista.ac.at]

An In-depth Technical Guide to PF-05085727 for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05085727 is a potent, selective, and brain-penetrant small molecule inhibitor of phosphodiesterase 2A (PDE2A). This enzyme plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP), a key second messenger in various neuronal processes. By inhibiting PDE2A, this compound elevates cGMP levels in the brain, offering a promising therapeutic strategy for neurological and psychiatric disorders characterized by cognitive impairment. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols relevant to neuroscience research.

Core Compound Data: this compound

A summary of the key quantitative data for this compound is presented below, facilitating a clear comparison of its biochemical and pharmacokinetic properties.

| Parameter | Value | Species/Assay Condition |

| IC50 (PDE2A) | 2 nM | N/A |

| Selectivity | >4000-fold vs. PDE1, PDE3-11 | N/A |

| IC50 (PDE1B) | 12.146 µM | N/A |

| IC50 (PDE4B) | 22.503 µM | N/A |

| IC50 (PDE7B) | 13.157 µM | N/A |

| IC50 (PDE10A) | 6.515 µM | N/A |

| Cellular Toxicity (THLE cells) | IC50 = 162 µM | Transformed human liver endothelial cells |

| Cytochrome P450 Inhibition (3 µM) | 1A2: 16%, 2C8: 18%, 2C9: 7%, 2D6: 4%, 3A4: 30% | N/A |

| Unbound Brain/Plasma Ratio (Cbu/Cpu) | ~0.27 | Mouse (3.2 mg/kg, s.c.) |

| Unbound Brain/Plasma Ratio (Cbu/Cpu) | ~0.37 | Rat (3 mg/kg, s.c.) |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the PDE2A enzyme, which is responsible for the hydrolysis of cGMP. This leads to an accumulation of cGMP in neuronal cells. Elevated cGMP levels, in turn, modulate the activity of downstream effectors, including cGMP-dependent protein kinases (PKG), cyclic nucleotide-gated ion channels (CNGs), and other phosphodiesterases. This signaling cascade is believed to underlie the procognitive effects of this compound by enhancing synaptic plasticity, a fundamental mechanism for learning and memory.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of this compound in neuroscience research.

In Vitro PDE2A Activity Assay

This protocol is designed to determine the inhibitory activity of this compound on the PDE2A enzyme. A fluorescence polarization (FP) based assay is a common and efficient method.

Materials:

-

Purified recombinant human PDE2A enzyme

-

FAM-labeled cGMP (fluorescent substrate)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound stock solution (in DMSO)

-

384-well black microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the PDE2A enzyme stock in cold assay buffer to the working concentration.

-

Assay Reaction:

-

Add 5 µL of diluted this compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.

-

Add 10 µL of diluted PDE2A enzyme to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of FAM-cGMP substrate.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Fluorescence Polarization Reading: Measure the fluorescence polarization using a microplate reader with appropriate filters for FAM.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Measurement of cGMP Levels in Rodent Brain Tissue

This protocol describes the quantification of cGMP in brain tissue from rodents treated with this compound, providing a direct measure of target engagement in vivo.

Materials:

-

Rodents (mice or rats)

-

This compound formulation for in vivo administration

-

Liquid nitrogen

-

Tissue homogenizer

-

0.1 M HCl

-

Centrifuge

-

cGMP ELISA kit

-

Phosphate buffered saline (PBS)

Procedure:

-

Animal Dosing: Administer this compound or vehicle to rodents via the desired route (e.g., subcutaneous injection).

-

Tissue Collection: At the desired time point post-dosing, euthanize the animals and rapidly dissect the brain regions of interest (e.g., hippocampus, cortex, striatum). Immediately freeze the tissue in liquid nitrogen.[2]

-

Tissue Homogenization: Homogenize the frozen brain tissue in 10 volumes of ice-cold 0.1 M HCl.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the cGMP.

-

cGMP Quantification:

-

Follow the instructions provided with the commercial cGMP ELISA kit.

-

Typically, this involves acetylation of the samples and standards, followed by a competitive binding assay.

-

-

Data Analysis: Construct a standard curve and determine the concentration of cGMP in each sample. Normalize the cGMP concentration to the total protein content of the tissue homogenate.

In Vivo Assessment of Cognitive Enhancement: Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents, which is sensitive to the effects of cognitive enhancers.

Materials:

-

Rodents (mice or rats)

-

Open-field arena (e.g., 50 x 50 x 50 cm)

-

Two sets of identical objects (e.g., small plastic toys) that are distinct from each other

-

Video recording and tracking software

-

This compound formulation for in vivo administration

Procedure:

-

Habituation:

-

Handle the animals for several days prior to testing.

-

On the day before the test, allow each animal to freely explore the empty arena for 10 minutes.

-

-

Training (Familiarization) Phase:

-

Administer this compound or vehicle at a predetermined time before the training phase.

-

Place two identical objects (A and A) in the arena.

-

Place the animal in the arena and allow it to explore the objects for 10 minutes.

-

Record the time spent exploring each object.

-

-

Testing (Choice) Phase:

-

After a retention interval (e.g., 24 hours), place one familiar object (A) and one novel object (B) in the same locations in the arena.

-

Place the animal back in the arena and allow it to explore for 5 minutes.

-

Record the time spent exploring each object.

-

-

Data Analysis:

-

Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A higher DI indicates better recognition memory.

-

Ex Vivo Slice Electrophysiology: Long-Term Potentiation (LTP)

LTP is a form of synaptic plasticity that is widely considered a cellular correlate of learning and memory. This protocol outlines the assessment of this compound's effect on LTP in hippocampal slices.

Materials:

-

Rodents (rats or mice)

-

Vibratome or tissue chopper

-

Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂

-

Recording chamber for brain slices

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

-

This compound

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the animal.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare 300-400 µm thick hippocampal slices using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording Setup:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Baseline Recording:

-

Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

-

Drug Application:

-

Perfuse the slice with aCSF containing the desired concentration of this compound for a predetermined period before LTP induction.

-

-

LTP Induction:

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

-

-

Post-Induction Recording:

-

Continue recording fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of LTP.

-

-

Data Analysis:

-

Measure the slope of the fEPSPs.

-

Express the post-HFS fEPSP slopes as a percentage of the pre-HFS baseline.

-

Compare the magnitude of LTP between control and this compound-treated slices.

-

Safety and Toxicology

Preclinical safety and toxicology studies are essential to evaluate the potential adverse effects of this compound. A standard battery of tests should be conducted in compliance with regulatory guidelines. These studies typically include:

-

In vitro safety pharmacology: Assessment of effects on key ion channels (e.g., hERG) and receptors to identify potential off-target liabilities.

-

In vivo safety pharmacology: Evaluation of effects on vital functions, including cardiovascular, respiratory, and central nervous system function in appropriate animal models.

-

Repeat-dose toxicology studies: Administration of this compound to rodents and a non-rodent species for a specified duration (e.g., 28 days) to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).

-

Genotoxicity studies: A battery of tests (e.g., Ames test, in vitro micronucleus assay, in vivo micronucleus assay) to assess the mutagenic and clastogenic potential of the compound.

Conclusion

This compound is a valuable research tool for investigating the role of the cGMP signaling pathway in cognitive function and synaptic plasticity. Its high potency, selectivity, and brain penetrance make it a suitable candidate for in vivo studies in various models of neurological and psychiatric disorders. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the therapeutic potential of PDE2A inhibition with this compound. As with any investigational compound, a thorough evaluation of its safety and toxicology profile is paramount for any future clinical development.

References

An In-depth Technical Guide to PF-05085727: A Potent and Selective PDE2A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05085727 is a highly potent and selective small molecule inhibitor of phosphodiesterase 2A (PDE2A), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). With a CAS number of 1415637-72-7, this compound has emerged as a critical research tool for investigating the therapeutic potential of PDE2A inhibition, particularly in the context of cognitive disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Properties and Mechanism of Action

This compound, chemically known as 4-(Azetidin-1-yl)-1-methyl-3-(1-methyl-5-(4-(trifluoromethyl)-phenyl)-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidine, is a brain-penetrant compound designed to selectively target PDE2A.[1] By inhibiting PDE2A, this compound prevents the breakdown of cGMP, leading to its accumulation in brain regions where PDE2A is highly expressed.[2] This elevation of cGMP levels is believed to potentiate N-methyl-D-aspartate (NMDA) receptor signaling, a pathway crucial for synaptic plasticity and cognitive function.[1]

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1415637-72-7 |

| Molecular Formula | C₂₀H₁₈F₃N₇ |

| Molecular Weight | 413.40 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Reference |

| PDE2A IC₅₀ | 2 nM | [2] |

| Selectivity | >4,000-fold over PDE1 and PDE3-11 | [2] |

Table 2: In Vivo Pharmacokinetics in Rodents

| Species | Administration | Dose | Brain/Plasma Ratio (unbound) | Reference |

| Mouse | Subcutaneous | 3.2 mg/kg | ~0.27 | MedChemExpress |

| Rat | Subcutaneous | 3 mg/kg | ~0.37 | MedChemExpress |

Signaling Pathway

The inhibitory action of this compound on PDE2A directly impacts the cGMP signaling cascade. The following diagram illustrates this pathway.

Caption: Inhibition of PDE2A by this compound prevents cGMP degradation, enhancing downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

PDE2A Enzyme Inhibition Assay (Fluorescence Polarization)

This in vitro assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the PDE2A enzyme.

Principle: The assay utilizes a fluorescently labeled cGMP substrate (e.g., FAM-cGMP). In its cyclic form, the small molecule tumbles rapidly, resulting in low fluorescence polarization. Upon hydrolysis by PDE2A to a linear monophosphate, a binding agent captures the product, forming a larger, slower-tumbling complex with high fluorescence polarization. The degree of inhibition by this compound is inversely proportional to the fluorescence polarization signal.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with MgCl₂).

-

Enzyme Solution: Dilute purified, recombinant human PDE2A enzyme to the desired concentration in assay buffer.

-

Substrate Solution: Prepare a working solution of FAM-cGMP in assay buffer.

-

Inhibitor Solutions: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.

-

Binding Agent: Prepare the binding agent as per the manufacturer's instructions.

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of the FAM-cGMP substrate solution to each well.

-

Add 5 µL of the serially diluted this compound or vehicle (for positive and negative controls) to the respective wells.

-

Initiate the reaction by adding 20 µL of the diluted PDE2A enzyme solution to all wells except the negative control (add 20 µL of assay buffer instead).

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and initiate detection by adding 100 µL of the binding agent to all wells.

-

Incubate for another 60 minutes at room temperature with gentle shaking.

-

Measure fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive and negative controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

In Vivo Microdialysis for Brain cGMP Measurement

This protocol is designed to measure the effect of this compound on extracellular cGMP levels in the brains of freely moving rodents.

Principle: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into a specific brain region (e.g., hippocampus or prefrontal cortex). The probe is perfused with artificial cerebrospinal fluid (aCSF), and small molecules like cGMP from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed.

Methodology:

-

Surgical Procedure:

-

Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest.

-

Secure the cannula to the skull with dental cement and allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 2 hours.

-

Collect baseline dialysate samples at regular intervals (e.g., every 30 minutes).

-

Administer this compound via the desired route (e.g., subcutaneous injection).

-

Continue collecting dialysate samples for several hours post-administration.

-

Store collected samples at -80°C until analysis.

-

-

Sample Analysis (LC-MS/MS):

-

Thaw the dialysate samples.

-

Analyze the cGMP concentration in each sample using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Express the results as a percentage change from the baseline cGMP levels.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of this compound.

Caption: A streamlined workflow for the preclinical assessment of this compound.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of PDE2A in cellular signaling and its potential as a therapeutic target. Its high potency, selectivity, and brain-penetrant properties make it an ideal candidate for in vitro and in vivo studies aimed at understanding and potentially treating cognitive impairments. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound.

References

An In-Depth Technical Guide to PF-05085727: A Potent and Selective PDE2A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05085727 is a potent, selective, and brain-penetrant small molecule inhibitor of phosphodiesterase 2A (PDE2A). Its ability to modulate cyclic guanosine monophosphate (cGMP) signaling pathways has positioned it as a valuable research tool and a potential therapeutic agent for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on data presentation in structured tables, detailed experimental methodologies, and visualization of relevant pathways and workflows.

Chemical Structure and Properties

This compound, with the IUPAC name 4-(Azetidin-1-yl)-1-methyl-3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidine, is a complex heterocyclic compound.[1] Its core structure consists of a pyrazolo[3,4-d]pyrimidine scaffold, which is crucial for its interaction with the PDE2A enzyme.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-(Azetidin-1-yl)-1-methyl-3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidine |

| CAS Number | 1415637-72-7[1] |

| Molecular Formula | C₂₀H₁₈F₃N₇[1] |

| SMILES | CN1N=C(C2=CC=C(C=C2)C(F)(F)F)C=C1C3=C4N(C)N=C3N=CN=C4N5CCC5 |

| InChI Key | SHAVEYUXRBIMLA-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 413.40 g/mol | [1] |

| Appearance | White to beige solid powder | Sigma-Aldrich |

| Solubility | Soluble in DMSO | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| pKa | Not reported |

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme. PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The primary mechanism of action of this compound is the inhibition of cGMP hydrolysis, leading to an accumulation of intracellular cGMP.

Potency and Selectivity

| Parameter | Value |

| PDE2A IC₅₀ | 2.3 nM |

| Selectivity | >500-fold selective over other PDEs |

Signaling Pathway

The inhibition of PDE2A by this compound directly impacts the cGMP signaling pathway. This pathway plays a critical role in various physiological processes, including synaptic plasticity, neuronal excitability, and vascular smooth muscle relaxation.

References

An In-Depth Technical Guide on the Preclinical Safety and Toxicity Profile of PF-05085727

Disclaimer: Publicly available, specific preclinical safety and toxicity data for the phosphodiesterase 2A (PDE2A) inhibitor PF-05085727 is limited. This guide synthesizes information on the broader class of PDE2A inhibitors and general principles of preclinical toxicology to construct a probable safety and toxicity profile for this compound. The experimental protocols and quantitative data presented are based on standard toxicological assessments and findings for structurally related compounds, and should not be considered as specific results for this compound.

Introduction

This compound is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that degrades the cyclic nucleotides cAMP and cGMP.[1][2] By inhibiting PDE2A, this compound elevates intracellular levels of these second messengers, which are crucial for a variety of signaling pathways, particularly in the central nervous system (CNS) and cardiovascular system.[3][4] PDE2A inhibitors are being investigated for their therapeutic potential in cognitive disorders, neurodegenerative diseases, and cardiovascular conditions.[2] A thorough understanding of the safety and toxicity profile of this compound is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the anticipated preclinical safety evaluation of this compound, including potential toxicological endpoints, standard experimental methodologies, and the signaling pathways involved.

Mechanism of Action and Potential for Off-Target Effects

The primary mechanism of action of this compound is the inhibition of PDE2A, leading to an increase in cAMP and cGMP concentrations. This modulation of cyclic nucleotide signaling is the basis for its therapeutic effects. However, the potential for off-target activities is a critical aspect of the safety assessment. While this compound is reported to be highly selective for PDE2A, a comprehensive off-target binding profile against a panel of other PDEs, receptors, ion channels, and enzymes is necessary to identify potential secondary pharmacology that could lead to adverse effects.

References

- 1. PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity, and Recovery after Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PDE2A inhibitors and how do they work? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for PF-05085727 In Vivo Dosing in Mice

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vivo administration of PF-05085727, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor, to mice. This document outlines experimental procedures for assessing the pharmacodynamic effects, pharmacokinetic profile, and behavioral outcomes of this compound administration. The provided protocols are intended to serve as a guide for researchers investigating the therapeutic potential of PDE2A inhibition in murine models of neurological and cognitive disorders.

Introduction

This compound is a high-affinity inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). By inhibiting PDE2A, this compound leads to an accumulation of these second messengers, particularly cGMP, in brain regions where PDE2A is highly expressed, such as the cortex, hippocampus, and striatum. This modulation of cyclic nucleotide signaling pathways is hypothesized to enhance synaptic plasticity and cognitive function, making this compound a compound of interest for the treatment of cognitive impairments and other neurological conditions.

Signaling Pathway of this compound

The primary mechanism of action for this compound is the inhibition of the PDE2A enzyme. This leads to an increase in intracellular cGMP levels, which in turn can modulate various downstream signaling cascades involved in synaptic plasticity and neuronal function.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical in vivo studies in mice.

Table 1: In Vivo Dose and Pharmacodynamic Effect

| Parameter | Value | Species | Route of Administration | Brain Regions Affected | Effect |

| Dose | 3.2 mg/kg | Mouse | Subcutaneous (SC) | Cortex, Striatum, Hippocampus | Elevation of cGMP |

Table 2: Pharmacokinetic Parameters (Predicted based on similar compounds)

| Parameter | Route | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Brain/Plasma Ratio |

| This compound | SC | Data not available | Data not available | Data not available | ~0.3 |

Note: Specific Cmax, Tmax, and half-life data for this compound in mice are not publicly available. The brain/plasma ratio is an indicator of brain penetration.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound for Pharmacodynamic and Behavioral Studies

This protocol is designed for administering this compound to mice to evaluate its effects on brain cGMP levels and performance in cognitive tasks such as the Novel Object Recognition (NOR) test.

Materials:

-

This compound

-

Vehicle solution: 10% DMSO, 10% Cremophor EL, 30% PEG 400, 10% Propylene Glycol, 40% Sterile Water

-

Sterile syringes and needles (e.g., 27-gauge)

-

Male C57BL/6J mice (8-12 weeks old)

-

Standard laboratory animal housing and husbandry equipment

-

Behavioral testing apparatus (e.g., NOR arena)

-

Equipment for tissue collection and processing (e.g., decapitation scissors, forceps, liquid nitrogen)

-

cGMP immunoassay kit

Procedure:

-

Preparation of Dosing Solution:

-

On the day of dosing, prepare the this compound solution.

-

First, dissolve the required amount of this compound in DMSO.

-

Sequentially add Cremophor EL, PEG 400, and Propylene Glycol, vortexing after each addition.

-

Finally, add the sterile water and vortex until the solution is clear.

-

Prepare a vehicle-only solution for the control group.

-

-

Animal Handling and Dosing:

-

Acclimatize mice to the housing facility for at least one week before the experiment.

-

Randomly assign mice to treatment (this compound) and control (vehicle) groups.

-

On the day of the experiment, weigh each mouse to calculate the precise injection volume.

-

Administer this compound at a dose of 3.2 mg/kg or vehicle via subcutaneous (SC) injection in the scruff of the neck. The injection volume should be approximately 10 µL/g of body weight.

-

-

Experimental Workflow:

-

Pharmacodynamic Assessment (cGMP Measurement):

-

At predetermined time points after dosing (e.g., 30, 60, 120 minutes), euthanize mice by cervical dislocation or other approved method.

-

Rapidly dissect the brain and isolate the cortex, hippocampus, and striatum on an ice-cold surface.

-

Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.

-

Homogenize the brain tissue and measure cGMP levels using a commercially available cGMP immunoassay kit, following the manufacturer's instructions.

-

-

Behavioral Assessment (Novel Object Recognition - NOR):

-

Habituation (Day 1): Individually place each mouse in the empty NOR arena for 5-10 minutes to allow for exploration and habituation.

-

Training (Day 2): Administer this compound (3.2 mg/kg, SC) or vehicle 30-60 minutes before the training session. Place two identical objects in the arena and allow the mouse to explore for 5-10 minutes.

-

Testing (Day 3): After a retention interval (e.g., 24 hours), place the mouse back in the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 5 minutes.

-

Record the time spent exploring each object. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented towards it.

-

Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

-

Protocol 2: Pharmacokinetic Study of this compound in Mice

This protocol is designed to determine the pharmacokinetic profile of this compound in mice following a single dose.

Materials:

-

This compound

-

Dosing vehicle (as described in Protocol 1)

-

Male C57BL/6J mice (8-12 weeks old)

-

Equipment for blood collection (e.g., retro-orbital sinus or tail vein sampling)

-

Anticoagulant (e.g., EDTA or heparin)

-

Centrifuge for plasma separation

-

Equipment for brain tissue collection

-

LC-MS/MS system for bioanalysis

Procedure:

-

Dosing:

-

Administer a single 3.2 mg/kg SC dose of this compound to a cohort of mice.

-

-

Sample Collection:

-

At various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples from a subset of mice at each time point.

-

Immediately transfer blood into tubes containing an anticoagulant and place on ice.

-

Centrifuge the blood samples to separate the plasma.

-

At the same time points, euthanize a separate subset of mice and collect brain tissue.

-

Store all plasma and brain samples at -80°C until analysis.

-

-

Sample Analysis:

-

Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in mouse plasma and brain homogenates.

-

Analyze the collected samples to determine the concentration of this compound at each time point.

-

-

Data Analysis:

-

Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½) for both plasma and brain.

-

Conclusion

The protocols outlined in these application notes provide a framework for the in vivo evaluation of the PDE2A inhibitor this compound in mice. By following these procedures, researchers can investigate the pharmacodynamic, pharmacokinetic, and behavioral effects of this compound, contributing to a better understanding of its therapeutic potential for cognitive and neurological disorders. Adherence to appropriate animal welfare guidelines and rigorous experimental design are essential for obtaining reliable and reproducible data.

Application Notes and Protocols for PF-05089771 (Nav1.7 Inhibitor)

Important Note: The compound "PF-05085727" requested in the prompt is a PDE2A inhibitor. However, based on the context of cell culture protocols for drug development and signaling pathways, it is highly likely that the intended compound was PF-05089771 , a well-documented and potent selective inhibitor of the voltage-gated sodium channel Nav1.7. These application notes and protocols are therefore provided for PF-05089771.

Introduction

PF-05089771 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This channel is a key component in pain signaling pathways, making it a significant target for the development of novel analgesics.[3] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are associated with severe pain disorders, while loss-of-function mutations lead to a congenital insensitivity to pain. PF-05089771 exhibits state-dependent binding, showing higher affinity for the inactivated state of the Nav1.7 channel. These application notes provide detailed protocols for the use of PF-05089771 in cell culture, particularly for researchers in neuroscience, pharmacology, and drug development.

Data Presentation

Table 1: Potency and Selectivity of PF-05089771

The following table summarizes the half-maximal inhibitory concentration (IC50) values of PF-05089771 against various Nav channel isoforms. Data is compiled from electrophysiological studies.

| Target Channel | Species | IC50 (nM) | Selectivity vs. Nav1.7 | Reference |

| Nav1.7 | Human | 11 | - | |

| Nav1.7 | Mouse | 8 | - | |

| Nav1.7 | Rat | 171 | - | |

| Nav1.7 | Canine | 13 | - | |

| Nav1.7 | Cynomolgus Monkey | 12 | - | |

| Nav1.1 | Human | 850 | ~77-fold | |

| Nav1.2 | Human | 110 | ~10-fold | |

| Nav1.3 | Human | 11,000 | ~1000-fold | |

| Nav1.4 | Human | 10,000 | ~909-fold | |

| Nav1.5 | Human | >10,000 | >909-fold | |

| Nav1.6 | Human | 160 | ~15-fold | |

| Nav1.8 | Human | >10,000 | >909-fold |

Signaling Pathway and Mechanism of Action

PF-05089771 selectively inhibits the Nav1.7 sodium channel, which is predominantly expressed in peripheral sensory neurons. This channel plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. By blocking Nav1.7, PF-05089771 reduces the excitability of these neurons, thereby dampening the transmission of pain signals.

References

Dissolving PF-05085727 for Preclinical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of PF-05085727, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor, for use in both in vitro and in vivo experimental settings. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Information

| Property | Value | Source |

| Molecular Weight | 413.40 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Solubility | DMSO: 62.5 mg/mL (151.19 mM) with sonication | [1] |

| Mechanism of Action | Potent and selective inhibitor of cGMP-dependent PDE2A (IC50 = 2 nM) | [1] |

| Storage of Solid | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [2] |

| Storage of Solution | Store at -20°C. For long-term storage (-80°C), use within 6 months. Avoid repeated freeze-thaw cycles. |

Signaling Pathway of this compound

This compound exerts its biological effects by inhibiting the phosphodiesterase 2A (PDE2A) enzyme. PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). A key feature of PDE2A is that cGMP can bind to an allosteric site on the enzyme, which increases the rate of cAMP hydrolysis. By inhibiting PDE2A, this compound prevents the breakdown of both cAMP and cGMP, leading to their intracellular accumulation and subsequent activation of downstream signaling pathways mediated by protein kinase A (PKA) and protein kinase G (PKG).

Caption: PDE2A Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Dissolution Protocol (for Cell Culture Experiments)

This protocol outlines the preparation of a stock solution of this compound and its subsequent dilution for use in cell culture.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Stock Solution Preparation (e.g., 10 mM):

-

Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 413.40 g/mol * (1000 mg / 1 g) = 4.134 mg

-

-

Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the required volume of sterile DMSO to the tube.

-

Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution. Visually inspect the solution to ensure there are no visible particles.

-

This stock solution can be stored at -20°C for several months. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

Thaw a frozen aliquot of the this compound stock solution at room temperature.

-

Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of culture medium.

-

It is critical to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level, typically below 0.5%. Some cell lines can tolerate up to 1%, but it is always recommended to perform a vehicle control to assess any potential effects of DMSO on the cells.

-

Important Considerations for In Vitro Studies:

-

Always include a vehicle control (culture medium with the same final concentration of DMSO as the treated wells) in your experiments.

-

The optimal final concentration of this compound will depend on the specific cell line and experimental endpoint. A dose-response experiment is recommended to determine the effective concentration range.

In Vivo Dissolution Protocol (for Animal Studies)

This protocol provides a general guideline for formulating this compound for systemic administration in animal models, based on a formulation used for a similar PDE2A inhibitor. The exact formulation may require optimization depending on the animal model, route of administration, and desired dosage.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Cremophor EL

-

Polyethylene glycol 400 (PEG 400)

-

Propylene glycol

-

Sterile water for injection or saline

-

Sterile tubes

-

Vortex mixer

Procedure:

-

Vehicle Preparation (Example Formulation):

-

A common vehicle for poorly soluble compounds for in vivo use is a co-solvent system. Based on a formulation for another PDE2A inhibitor, a potential vehicle could be:

-

10% DMSO

-

10% Cremophor EL

-

30% PEG 400

-

10% Propylene glycol

-

40% Sterile Water or Saline

-

-

-

Formulation of this compound:

-

Calculate the required amount of this compound for the desired dosing solution concentration.

-

Weigh the this compound powder and place it in a sterile tube.

-

Add the DMSO to the tube and vortex until the compound is fully dissolved.

-

Sequentially add the Cremophor EL, PEG 400, and propylene glycol, vortexing thoroughly after each addition.

-

Finally, add the sterile water or saline to the mixture and vortex until a clear and homogenous solution is obtained.

-

The final formulation should be prepared fresh before each use.

-

Important Considerations for In Vivo Studies:

-

Toxicity and Tolerability: It is essential to conduct a tolerability study with the chosen vehicle alone in a small cohort of animals to ensure it does not cause adverse effects.

-

Route of Administration: The choice of vehicle may need to be adjusted based on the intended route of administration (e.g., intraperitoneal, oral, intravenous).

-

Dose-Response: A pilot dose-response study is recommended to determine the optimal therapeutic dose of this compound in your animal model.

-

Controls: Always include a vehicle control group in your in vivo experiments.

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for experimental use.

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for Studying Synaptic Function with PF-05085727

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05085727 is a potent and selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme. PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in neuronal signaling. By inhibiting PDE2A, this compound elevates intracellular levels of cGMP and cAMP, thereby modulating downstream signaling cascades that play a crucial role in synaptic function and plasticity. These application notes provide a comprehensive overview of the use of this compound as a tool to investigate synaptic transmission and plasticity, complete with detailed experimental protocols and data presentation.

Mechanism of Action

This compound exerts its effects by binding to the catalytic site of the PDE2A enzyme, preventing the degradation of cAMP and cGMP.[1] The resulting increase in the concentration of these cyclic nucleotides leads to the activation of their respective downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG). In the context of synaptic function, this signaling cascade has been shown to have a significant impact on presynaptic neurotransmitter release and postsynaptic receptor function, ultimately influencing synaptic strength and plasticity.

Data Presentation

The following tables summarize the quantitative data on the effects of a close analog of this compound, PF-999, on synaptic plasticity in the CA1 region of the rat hippocampus.

Table 1: Effect of PF-999 on Paired-Pulse Facilitation (PPF)

| Experimental Condition | Paired-Pulse Ratio (PPR) | % of Control | n | p-value |

| Control | 1.5 ± 0.1 | 100% | 6 | - |

| Forskolin (1.5 µM) | 1.35 ± 0.05 | 90% | 6 | < 0.05 |

| Forskolin (5 µM) | 1.2 ± 0.08 | 80% | 6 | < 0.05 |

| Forskolin (15 µM) | 1.05 ± 0.07 | 70% | 6 | < 0.05 |

| BAY 41-8543 (1 µM) + PF-999 (700 nM) + Forskolin (1.5 µM) | 1.44 ± 0.06 | 96.1% | 6 | > 0.05 |

| BAY 41-8543 (1 µM) + PF-999 (700 nM) + Forskolin (5 µM) | 1.42 ± 0.08 | 94.7% | 6 | > 0.05 |

| BAY 41-8543 (1 µM) + PF-999 (700 nM) + Forskolin (15 µM) | 1.26 ± 0.09 | 84.0% | 6 | < 0.05 |

Data adapted from Mederos et al., Synapse, 2015. The study used PF-999, a close analog of this compound.

Table 2: Effect of PF-999 on Long-Term Potentiation (LTP)

| Experimental Condition | fEPSP Slope (% of Baseline) | n |

| Control (vehicle) | ~150% | - |

| PF-999 | Enhanced relative to control | - |

Qualitative data from a conference abstract by Mederos et al. suggests that PF-999 enhances hippocampal LTP. Specific quantitative data from a full peer-reviewed publication is pending.

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes the procedure for obtaining viable hippocampal slices from rodents for electrophysiological recordings.

Materials:

-

Rodent (rat or mouse)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Dissection tools (scissors, forceps, scalpel)

-

Vibrating microtome (vibratome)

-

Ice-cold cutting solution (see recipe below)

-

Artificial cerebrospinal fluid (aCSF) (see recipe below)

-

Incubation chamber

-

Carbogen gas (95% O₂, 5% CO₂)

Solutions:

-

Cutting Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 Dextrose.

-

aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2 CaCl₂, 10 Dextrose.

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Perfuse the animal transcardially with ice-cold, carbogen-gassed cutting solution.

-

Rapidly dissect the brain and place it in ice-cold, carbogen-gassed cutting solution.

-

Isolate the hippocampus and mount it on the vibratome stage.

-

Cut 300-400 µm thick transverse slices in the ice-cold cutting solution.

-

Transfer the slices to an incubation chamber containing aCSF at 32-34°C, continuously bubbled with carbogen, for at least 30 minutes.

-

Allow the slices to equilibrate to room temperature in the same aCSF for at least 1 hour before recording.

Protocol 2: Electrophysiological Recording of Paired-Pulse Facilitation (PPF)

This protocol details the method for recording PPF from the Schaffer collateral-CA1 synapse in hippocampal slices.

Materials:

-

Prepared hippocampal slices

-

Recording chamber with perfusion system

-

Micromanipulators

-

Stimulating electrode (e.g., concentric bipolar electrode)

-

Recording electrode (glass micropipette filled with aCSF)

-

Amplifier and data acquisition system

-

This compound stock solution (in DMSO)

-

Other pharmacological agents (e.g., forskolin, BAY 41-8543)

Procedure:

-

Place a hippocampal slice in the recording chamber and perfuse with carbogen-gassed aCSF at a constant flow rate (2-3 ml/min).

-

Position the stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers.

-

Place the recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Deliver paired electrical pulses with varying inter-pulse intervals (e.g., 20, 50, 100, 200 ms).

-

Establish a stable baseline recording of PPF for at least 20 minutes.

-

Apply this compound to the perfusion bath at the desired concentration.

-

To investigate the interplay with cAMP and cGMP pathways, co-apply with an adenylyl cyclase activator (e.g., forskolin) and/or a soluble guanylate cyclase activator (e.g., BAY 41-8543).

-

Record the changes in the paired-pulse ratio (PPR), calculated as the amplitude of the second fEPSP divided by the amplitude of the first fEPSP.

Protocol 3: Electrophysiological Recording of Long-Term Potentiation (LTP)

This protocol outlines the procedure for inducing and recording LTP at the Schaffer collateral-CA1 synapse.

Materials:

-

Same as for PPF recording.

Procedure:

-

Follow steps 1-3 of the PPF recording protocol.

-

Establish a stable baseline of fEPSP responses to single pulses delivered at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.

-

Apply this compound to the perfusion bath and allow it to equilibrate for at least 20 minutes.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.

-

Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS/TBS.

-

Measure the potentiation of the fEPSP slope relative to the pre-induction baseline.

Visualizations

Caption: Signaling pathway of this compound in the presynaptic terminal.

Caption: General experimental workflow for studying synaptic plasticity.

Caption: Logical flow of this compound's mechanism of action on synaptic plasticity.

References

Application of PF-05085727 in Alzheimer's Disease Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and synaptic dysfunction. A key area of research in AD therapeutics is the modulation of signaling pathways that support synaptic plasticity and neuronal survival. One such promising target is phosphodiesterase 2A (PDE2A), an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in memory formation.

PF-05085727 is a potent and selective inhibitor of PDE2A. By inhibiting PDE2A, this compound is hypothesized to elevate intracellular levels of cAMP and cGMP in neuronal cells, thereby enhancing downstream signaling cascades that promote synaptic plasticity and cognitive function. This document provides detailed application notes and protocols for the investigation of this compound in preclinical models of Alzheimer's disease.

Compound Information: this compound

| Property | Value | Reference |

| Target | Phosphodiesterase 2A (PDE2A) | [1][2] |

| IC50 | 2 nM | [1] |

| Selectivity | >4,000-fold over PDE1 and PDE3-11 | [1] |

| Description | Potent, selective, and brain-penetrant PDE2A inhibitor. | [1] |

Rationale for Use in Alzheimer's Disease Models

The rationale for applying this compound to Alzheimer's disease models is based on the established role of the cGMP/cAMP signaling pathways in cognitive processes and the observed dysregulation of these pathways in AD.

-

Enhancement of Synaptic Plasticity: PDE2A is highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex. Inhibition of PDE2A has been shown to facilitate long-term potentiation (LTP), a cellular correlate of memory formation.

-

Cognitive Enhancement: Preclinical studies with various PDE2A inhibitors have demonstrated pro-cognitive effects in rodent models of age-associated and chemically-induced cognitive impairment.

-

Neuroprotective Potential: By elevating cGMP and cAMP, PDE2A inhibition may activate downstream pathways, such as the CREB signaling cascade, which are involved in neuronal survival and synaptic health.

Signaling Pathway of PDE2A Inhibition

The following diagram illustrates the proposed mechanism of action for this compound in a neuronal context relevant to Alzheimer's disease.

Caption: PDE2A inhibition by this compound enhances cGMP signaling, promoting synaptic plasticity.

Experimental Protocols

The following are proposed protocols for evaluating the efficacy of this compound in common Alzheimer's disease models. These are adaptable and should be optimized for specific experimental conditions.

In Vitro Protocol: Assessment of Neuroprotection against Aβ-induced Toxicity in Primary Neuronal Cultures

Objective: To determine if this compound can protect primary neurons from amyloid-beta (Aβ)-induced cytotoxicity.

Materials:

-

Primary cortical or hippocampal neurons (e.g., from E18 rat or mouse embryos)

-

Neurobasal medium with B27 supplement

-

Oligomeric Aβ42 peptides

-

This compound (dissolved in DMSO)

-

MTT or LDH assay kit for cell viability

-

Antibodies for immunocytochemistry (e.g., anti-MAP2, anti-synaptophysin)

Procedure:

-

Cell Culture: Plate primary neurons in 96-well plates for viability assays or on coverslips in 24-well plates for imaging. Culture for 7-10 days to allow for maturation.

-